

"physicochemical properties of 6-hydroxy-1H-indole-4-carboxylic acid"

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Compound of Interest

Compound Name: 6-hydroxy-1H-indole-4-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **6-hydroxy-1H-indole-4-carboxylic acid**

Abstract

6-hydroxy-1H-indole-4-carboxylic acid is a bifunctional indole derivative possessing significant potential as a molecular scaffold and building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an indole nucleus, imparts a unique combination of physicochemical properties that are critical for its application in drug design, including solubility, lipophilicity, and target-binding interactions. This guide provides a comprehensive analysis of these properties. As direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues, theoretical principles, and established analytical methodologies to present a robust and scientifically grounded profile. We offer detailed discussions on acidity (pKa), lipophilicity (logP), solubility, and spectral characteristics, alongside validated, step-by-step protocols for its empirical characterization using modern analytical techniques.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any molecule is to define its structure and associated identifiers. **6-hydroxy-1H-indole-4-carboxylic acid** combines the aromatic, heterocyclic indole core with two key functional groups that dictate its chemical behavior.

Identifier	Value
IUPAC Name	6-hydroxy-1H-indole-4-carboxylic acid
Molecular Formula	C ₉ H ₇ NO ₃
Molecular Weight	177.16 g/mol
Canonical SMILES	C1=C(C=C2C(=C1)C=CN2)C(=O)O
InChI Key	SCMFGJWICKORKE-UHFFFAOYSA-N
CAS Number	175456-98-5

Core Physicochemical Properties: A Synthesized Analysis

The interplay between the indole ring, the electron-withdrawing carboxylic acid, and the electron-donating hydroxyl group governs the molecule's overall physicochemical profile. The following properties are estimated based on data from analogous compounds and established chemical principles, providing a reliable baseline for research and development.

Property	Estimated Value	Rationale & Comparative Data
Melting Point (°C)	> 220 °C	Expected to be higher than indole-4-carboxylic acid (213-214 °C)[1] due to additional intermolecular hydrogen bonding from the 6-hydroxy group.
pKa ₁ (Carboxylic Acid)	~ 4.0 - 4.5	Slightly more acidic than typical benzoic acids due to the aromatic system, but influenced by the electron-donating hydroxyl and indole NH groups. Carboxylic acids are known to have pKa values in this range.[2]
pKa ₂ (Phenolic OH)	~ 9.5 - 10.1	Based on the experimental pKa of 6-hydroxyindole, which is approximately 10.07.[3][4]
logP (Octanol/Water)	~ 1.5 - 1.8	Predicted to be lower than indole-3-carboxylic acid (logP = 1.99)[5][6] due to the presence of the additional polar hydroxyl group, which increases hydrophilicity.

In-Depth Discussion of Key Properties

Acidity and Ionization (pKa)

6-hydroxy-1H-indole-4-carboxylic acid is an amphiprotic compound with two distinct acidic centers: the carboxylic acid and the phenolic hydroxyl group.

- Carboxylic Acid (pKa₁): The -COOH group is the most acidic proton. Its pKa is anticipated to be in the range of 4.0-4.5. At physiological pH (~7.4), this group will be fully deprotonated,

existing as a carboxylate anion (-COO^-). This negative charge is a critical determinant of the molecule's solubility in aqueous media and its ability to form ionic interactions with biological targets.

- Phenolic Hydroxyl ($\text{pK}_{\text{a}2}$): The hydroxyl group attached to the benzene ring is weakly acidic, with an estimated pK_a around 10.0.^{[3][4]} This group will remain protonated at physiological pH. Its ability to act as a hydrogen bond donor is a key feature for molecular recognition at receptor binding sites.
- Indole N-H: The indole N-H proton is very weakly acidic ($\text{pK}_a \sim 17$ in water), and it does not play a significant role in ionization under typical physiological or experimental conditions.

The ionization state of the molecule as a function of pH is critical for its behavior in biological systems, affecting membrane permeability and receptor affinity.

Lipophilicity and Permeability (logP)

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile. With two polar, ionizable groups (hydroxyl and carboxyl), **6-hydroxy-1H-indole-4-carboxylic acid** is considerably more hydrophilic than the parent indole scaffold. Its estimated logP of $\sim 1.5\text{-}1.8$ suggests moderate lipophilicity. This value indicates that while it has sufficient polarity to engage in aqueous-phase interactions, it may face challenges in passive diffusion across lipid bilayers, a key consideration in drug design.^[7]

Solubility

The solubility of this compound is highly pH-dependent.

- Aqueous Solubility: In neutral water, solubility is expected to be low due to the rigid, aromatic core. As the pH increases above the pK_a of the carboxylic acid (~ 4.5), solubility will significantly increase as the highly polar carboxylate salt is formed. A further increase in solubility is expected at $\text{pH} > 10$, where the phenolic group also deprotonates.
- Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.

Predicted Spectroscopic Profile

The structural features of **6-hydroxy-1H-indole-4-carboxylic acid** give rise to a distinct spectroscopic fingerprint.

- ^1H NMR (in DMSO-d₆):
 - Aromatic Protons (δ 6.5-7.5 ppm): Several signals corresponding to the protons on the indole ring system, showing characteristic coupling patterns.
 - Indole N-H (δ ~11.0-12.0 ppm): A broad singlet, typical for indole N-H protons.
 - Carboxyl O-H (δ ~12.0-13.0 ppm): A very broad, exchangeable singlet.
 - Phenolic O-H (δ ~9.0-10.0 ppm): A broad, exchangeable singlet.
- ^{13}C NMR (in DMSO-d₆):
 - Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbon will appear significantly downfield.
 - Aromatic Carbons (δ ~100-150 ppm): Multiple signals for the nine carbons of the indole ring, with the carbon attached to the hydroxyl group (C6) appearing further downfield.
- Infrared (IR) Spectroscopy (KBr Pellet, cm^{-1}):
 - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} .
 - O-H Stretch (Phenol): A broad band around 3200-3400 cm^{-1} , overlapping with the N-H stretch.
 - N-H Stretch: A moderate band around 3300-3400 cm^{-1} .
 - C=O Stretch: A strong, sharp absorption band around 1680-1710 cm^{-1} .
 - Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm^{-1} region.

- UV-Vis Spectroscopy (in Methanol): The indole chromophore typically displays two main absorption bands. For this substituted indole, one would expect a strong absorption band (λ_{max}) around 220-240 nm and a second, broader band around 270-290 nm. The exact positions will be sensitive to pH due to the ionization of the functional groups.

Experimental Workflows for Physicochemical Characterization

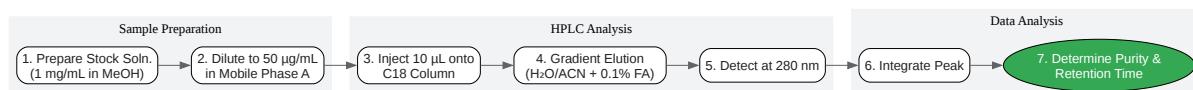
To facilitate empirical validation, the following sections provide detailed, authoritative protocols for determining key physicochemical parameters.

Protocol for Purity and Stability Analysis by RP-HPLC

High-Performance Liquid Chromatography is essential for assessing the purity of a sample and monitoring its stability over time. This reverse-phase (RP-HPLC) method is suitable for analyzing indole carboxylic acids and related compounds.[8][9]

- Sample Preparation: Prepare a 1 mg/mL stock solution of **6-hydroxy-1H-indole-4-carboxylic acid** in methanol or DMSO. Dilute this stock solution to a working concentration of ~50 $\mu\text{g}/\text{mL}$ using the initial mobile phase composition (e.g., 95% Mobile Phase A).
- Chromatographic Conditions:
 - Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL .
 - Detection: UV-Vis Diode Array Detector (DAD) at 280 nm.
 - Column Temperature: 30 °C.
- Gradient Elution:

- 0-2 min: 5% B
- 2-15 min: Linear gradient from 5% to 95% B
- 15-18 min: Hold at 95% B
- 18-19 min: Linear gradient from 95% to 5% B
- 19-25 min: Hold at 5% B (re-equilibration).
- Data Analysis: Integrate the peak corresponding to the target compound to determine its retention time and purity (as a percentage of total peak area).



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Fig. 1: RP-HPLC workflow for purity analysis.

Protocol for pKa Determination via UV-Vis Spectrophotometry

This method leverages the change in the compound's UV-Vis absorbance spectrum as its functional groups ionize across a range of pH values. It is a highly sensitive method requiring minimal sample.[10][11][12]

- Buffer Preparation: Prepare a series of universal buffers with constant ionic strength (e.g., 0.1 M) spanning a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments). Verify the final pH of each buffer with a calibrated pH meter.
- Sample Preparation: Prepare a 5 mM stock solution of the compound in DMSO.

- Measurement Setup (96-Well Plate Format):
 - In a UV-transparent 96-well plate, add 198 μ L of each buffer solution to triplicate wells.
 - Add 2 μ L of the DMSO stock solution to each well, for a final compound concentration of 50 μ M.
 - Include wells with buffer and DMSO only to serve as blanks for each pH point.
- Spectral Acquisition:
 - Place the plate in a microplate spectrophotometer.
 - Record the absorbance spectrum for each well from 230 nm to 500 nm.
- Data Analysis:
 - Subtract the blank absorbance from the sample absorbance for each pH point.
 - Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
 - Plot absorbance at the chosen wavelength(s) versus pH.
 - Fit the data to a sigmoidal (dose-response) curve. The center of the inflection point of the curve corresponds to the pKa value. Since two ionizations are expected, the plot may show two distinct transitions, which can be analyzed separately to determine pK_{a1} and pK_{a2} .

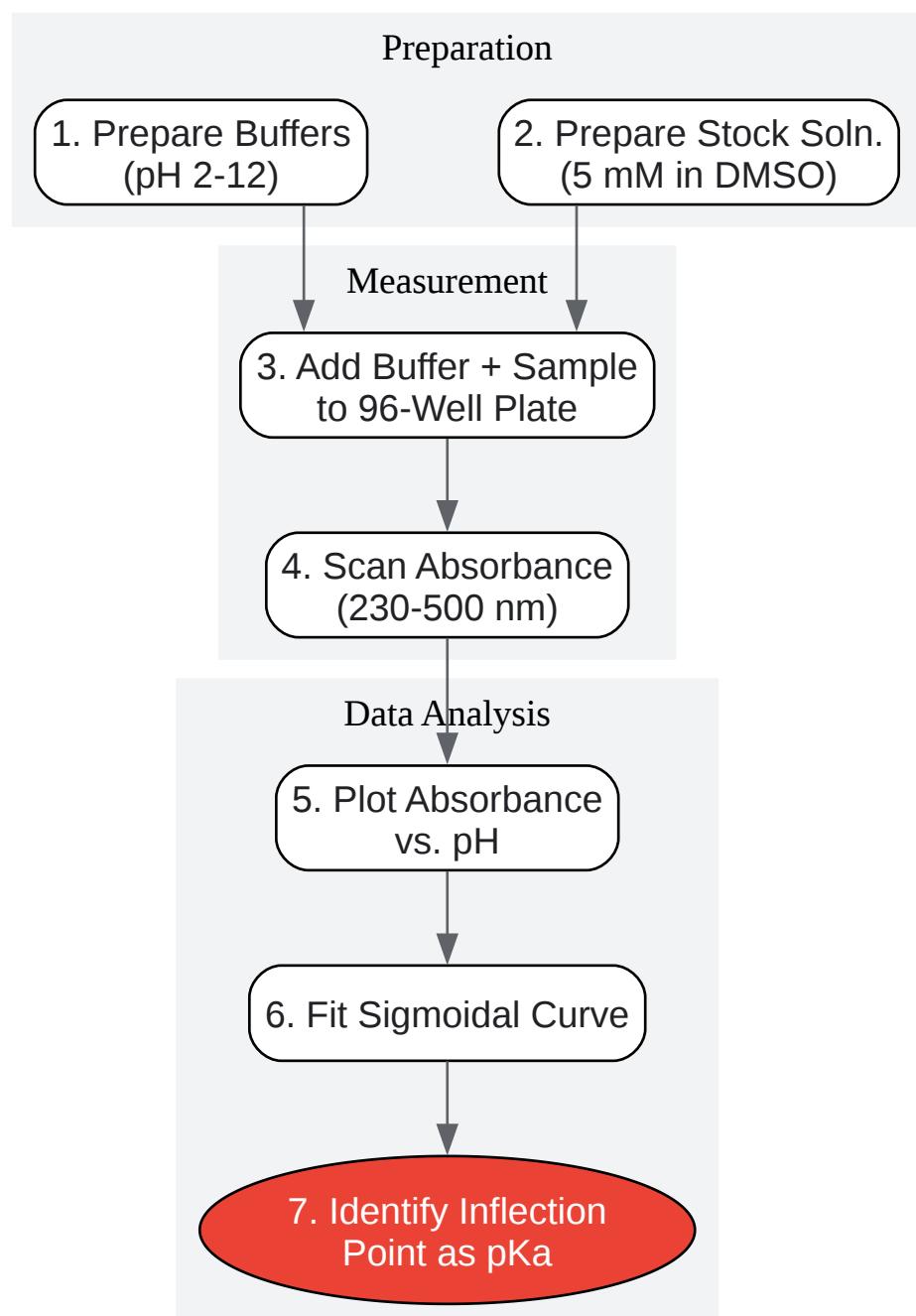
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Fig. 2: Workflow for pKa determination by UV-Vis.

Conclusion

While direct experimental characterization of **6-hydroxy-1H-indole-4-carboxylic acid** is not extensively documented in public literature, a robust physicochemical profile can be confidently

established through the synthesis of data from analogous structures and fundamental chemical principles. This molecule presents as a moderately lipophilic, amphiprotic compound with distinct acidic properties governed by its carboxylic acid and phenolic hydroxyl groups. Its solubility and ionization state are highly pH-dependent, features that are paramount for its handling in experimental settings and its behavior in biological systems. The provided spectroscopic predictions and detailed analytical protocols offer a clear path for researchers to empirically verify these properties and further explore the potential of this versatile indole derivative in drug discovery and chemical synthesis.

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References

- 1. Indole-4-carboxylic acid 98 2124-55-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Hydroxyindole CAS#: 2380-86-1 [m.chemicalbook.com]
- 4. 6-Hydroxyindole | 2380-86-1 [chemicalbook.com]
- 5. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaguru.co [pharmaguru.co]

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